molecular formula C4H5N3O B188551 3-Methoxy-1,2,4-triazine CAS No. 28735-22-0

3-Methoxy-1,2,4-triazine

Cat. No. B188551
CAS RN: 28735-22-0
M. Wt: 111.1 g/mol
InChI Key: STMNOIJVSYNGTL-UHFFFAOYSA-N
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Description

“3-Methoxy-1,2,4-triazine” is a derivative of 1,2,4-triazine, which is a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . The triazine structure is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, including “this compound”, often involves starting from 1,3,5-triazine, 2,4,6-triamino-1,3,5-triazine (melamine), 2,4-dichloro-6-methoxy-1,3,5-triazine, and 2-chloro-4,6-dimethoxy-1,3,5-triazine via either alkylation or amidation .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,2,4-triazine core, which is a six-membered heterocyclic ring with three nitrogen atoms . The positions of these nitrogen atoms distinguish the isomers of triazine .


Chemical Reactions Analysis

1,2,4-Triazine derivatives, including “this compound”, readily undergo addition of nucleophilic agents . These processes may include the reaction of 1,2,4-triazine with nitronate .

Scientific Research Applications

  • Synthesis of Condensed 1,2,4-Triazines : A synthetic approach for condensed 1,2,4-triazines, including 5-Methoxy-3-penyl-1,2,4-triazine, was developed. This method involves reactions with various bifunctional nucleophiles, leading to the formation of compounds like triazacarbazoles and benzofuro[2,3-e][1,2,4]-triazines (Chupakhin et al., 2001).

  • Cycloaddition Reactions with Methoxy-1,2,4-Triazines : Methoxy-1,2,4-triazines were studied in cycloaddition reactions, providing insights into the reactivity of these compounds under different conditions (Neunhoeffer & Lehmann, 1977).

  • Mercury and Methylmercury Complexes : A study on mercury and methylmercury complexes with a triazine-3-thione ligand, including 5-methoxy derivatives, revealed unique binding behaviors and provided insights into the coordination chemistry of these compounds (López-Torres et al., 2006).

  • Photoinitiator Applications in Polymerization : The use of a triazine derivative, specifically 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, as a photoinitiator for UV-crosslinking of acrylic adhesives was explored, highlighting its potential in polymer science (Kabatc et al., 2011).

  • Corrosion Inhibition : Triazine derivatives, including methoxy-substituted ones, were studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments, combining experimental methods with computational approaches (Singh et al., 2018).

  • Reactions with Nucleophiles : Research on 3-substituted 1,2,4-triazines, including methoxy variants, focused on their electron structures and reactions with simple nucleophiles, contributing to the understanding of their chemical behavior (Alekseev et al., 1988).

  • Potential Anticancer Activity : A study synthesized novel fused 1,2,4-triazine derivatives, including methoxybenzyl-substituted compounds, and evaluated their potential as inhibitors targeting CYP1A1 activity, which could have implications in anticancer drug development (El Massry et al., 2012).

Mechanism of Action

Target of Action

3-Methoxy-1,2,4-triazine is a derivative of the 1,2,4-triazine family . The primary targets of 1,2,4-triazine derivatives are diverse and include various enzymes and receptors involved in cellular processes . For instance, some 1,2,4-triazine derivatives have been found to inhibit enzymes like acetolactate synthase . .

Mode of Action

Triazine derivatives are known to interact with their targets through various mechanisms, such as electrostatic interactions . They can interfere with various signaling pathways to induce cell death . The specific interaction of this compound with its targets and the resulting changes would require further experimental investigation.

Biochemical Pathways

1,2,4-triazine derivatives have been reported to affect a variety of biological pathways, including antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Result of Action

Some 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities, including antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Future Directions

Triazine derivatives, including “3-Methoxy-1,2,4-triazine”, have shown potential in various fields such as medicine and materials chemistry . They can serve as intrinsically flame-retardant phase change materials and partially address the flammability issue of existing organic phase change materials . This demonstrates the superiority of chemical bonding as a means of introducing flame retardants as compared to physical blending .

properties

IUPAC Name

3-methoxy-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-8-4-5-2-3-6-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMNOIJVSYNGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301715
Record name 3-methoxy-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28735-22-0
Record name 3-Methoxy-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28735-22-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 146047
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Record name 28735-22-0
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Record name 3-methoxy-1,2,4-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 1,2,4-triazine-N-oxides be synthesized from 3-Methoxy-1,2,4-triazine?

A: According to the research by [], 3-Methoxy-1,2,4-triazines can be converted into their corresponding 1-N-oxides by reacting with perbenzoic acid. These 1-N-oxides can then be further reacted with hydrazine to substitute the methoxy group with hydrazine, yielding 3-hydrazino-1,2,4-triazine-1-oxides. Subsequent oxidation with permanganate leads to the formation of the corresponding 1,2,4-triazine-N-oxides without the methoxy substituent.

Q2: Are there alternative synthetic routes to obtain 1,2,4-triazine-N-oxides besides using this compound as a precursor?

A: Yes, the research indicates that 1,2,4-triazine-N-oxides can also be synthesized directly from the corresponding 1,2,4-triazines without the 3-methoxy substituent []. This is achieved by reacting the unsubstituted 1,2,4-triazines with perbenzoic acid, resulting in the formation of the desired 1-N-oxides. This suggests that the presence of the methoxy group is not a prerequisite for N-oxidation in this class of compounds.

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